

Observed Bioactivities & Mechanisms of Peimisine

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Compound Focus: Peimisine

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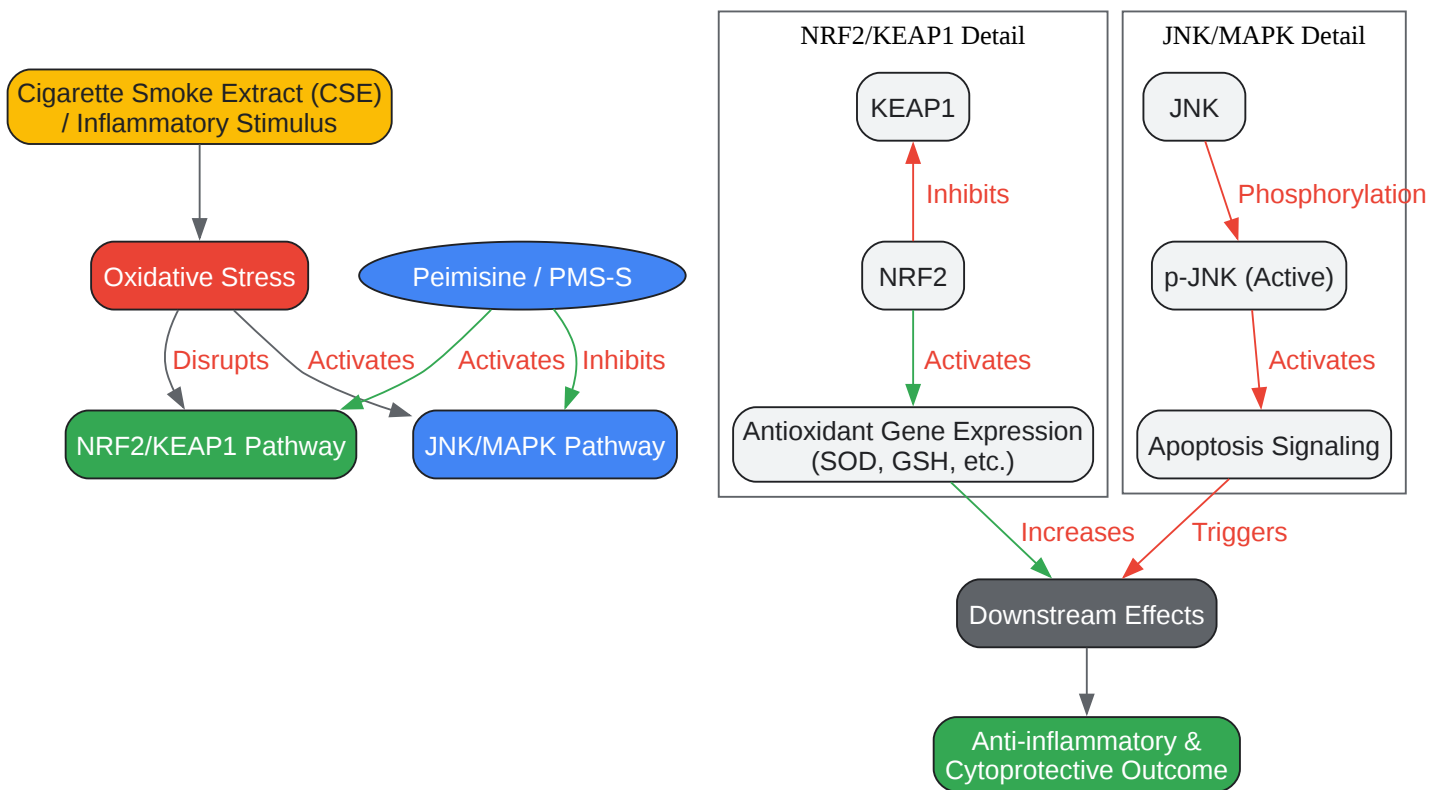
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Bioactivity / Effect	Experimental Model / System	Observed Outcome / Proposed Mechanism	Key Supporting Evidence
Anti-inflammatory & Anti-oxidant [1] [2]	Human bronchial epithelial cells (BEAS-2B) + Cigarette Smoke Extract (CSE)	Reduces ROS; ↑ SOD, GSH/GSSG ratio; ↓ MDA, 4-HNE; Inhibits apoptosis & DNA damage.	Western blot, Flow Cytometry, ELISA [2]
Anti-inflammatory [1]	Transgenic zebrafish larvae + CuSO ₄ -induced inflammation	Inhibits macrophage migration to site of inflammation; potential inhibition of ferroptosis.	Microscopy, Gene expression analysis (e.g., <i>acs14b</i> , <i>fth128</i>) [1]
Putative TAAR1 Agonist [3]	<i>In silico</i> molecular docking & dynamics simulation	Binds strongly to TAAR1, a GPCR target in CNS; potential for treating Major Depressive Disorder.	Computational modeling (Binding affinity, MM-PBSA) [3]
Improved Bioavailability [1]	Zebrafish embryos (toxicity & efficacy)	Derivative PMS-S shows significantly lower developmental toxicity and better water solubility.	Mortality, hatching rate, body length measurements [1]

The anti-inflammatory and antioxidant effects of **Peimisine** are mediated through specific cellular signaling pathways, as illustrated below.

Signaling Pathways in Anti-inflammatory Action



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Peimisine modulates the NRF2/KEAP1 and JNK/MAPK pathways to counteract oxidative stress and inflammation.

Detailed Experimental Protocols

To help you evaluate or replicate the key findings, here are the methodologies from the cited studies.

1. Protocol: Anti-oxidant and Anti-inflammatory Effects in BEAS-2B Cells [2]

- **Cell Culture:** Human bronchial epithelial cells (BEAS-2B) are maintained in standard culture medium.
- **Oxidative Stress Model:** Cells are treated with Cigarette Smoke Extract (CSE) at a concentration of 0.5% for 24 hours to induce oxidative stress and inflammation.
- **Drug Intervention:** Co-treatment with **Peimisine** at various concentrations (e.g., 10, 20, 40 μ M) alongside CSE.
- **ROS Measurement:** Cells are incubated with the fluorescent probe DCFH-DA (10 μ M) for 25 minutes. Intracellular ROS levels are quantified using flow cytometry.
- **Oxidative Stress Markers:** Levels of Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), Superoxide Dismutase (SOD) activity, and the GSH/GSSG ratio are measured using commercial assay kits (ELISA-based methods).
- **Protein Analysis:** Key proteins in the NRF2/KEAP1 and JNK/MAPK pathways (e.g., NRF2, KEAP1, JNK, p-JNK) are analyzed by Western blot.
- **DNA Damage & Apoptosis:** DNA damage is assessed by measuring 8-OHdG levels and using Hoechst 33258 staining for nuclear condensation. Apoptosis is further evaluated by flow cytometry and Western blot for apoptotic markers.

2. Protocol: In silico Identification as a TAAR1 Agonist [3]

- **Protein Preparation:** The 3D crystal structure of human TAAR1 (PDB ID: 9JKQ) is obtained from the Protein Data Bank.
- **Ligand Preparation:** A 3D structure of **Peimisine** is sourced from the IMPPAT 2.0 database of phytochemicals.
- **Molecular Docking:** Virtual screening and docking are performed using InstaDock v1.2 software. The grid box is centered on the known binding site of a reference agonist (Ulotaront).
- **Interaction Analysis:** The binding pose and molecular interactions (hydrogen bonds, hydrophobic contacts, π - π stacking) between **Peimisine** and TAAR1 are analyzed and visualized using PyMOL and Discovery Studio Visualizer.
- **Stability Assessment:** The stability of the **Peimisine**-TAAR1 complex is evaluated through all-atom molecular dynamics (MD) simulations (typically 100 ns) and Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) calculations.

Research Gaps and Future Directions

While the data is promising, several knowledge gaps remain for a researcher audience:

- **Mechanism Validation:** The proposed mechanism as a TAAR1 agonist is currently a **computational prediction** and requires validation in cellular and animal models [3].
- **Direct Targets:** The primary molecular target(s) that initiate its anti-inflammatory and antioxidant effects are not yet conclusively identified.
- **In Vivo Efficacy:** Most data on its anti-inflammatory effects come from *in vitro* models [2]. More robust *in vivo* studies are needed to confirm efficacy and mechanism in whole organisms.
- **Structure-Activity Relationship (SAR):** A systematic SAR study is lacking but would be crucial for medicinal chemistry optimization of **Peimisine**'s derivatives, like PMS-S [1].

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References

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2. Ebeiedinone and peimisine inhibit cigarette smoke extract ... [pmc.ncbi.nlm.nih.gov]
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